molecular formula C16H19N3O2 B2854595 N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)butanamide CAS No. 1788843-04-8

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)butanamide

Cat. No.: B2854595
CAS No.: 1788843-04-8
M. Wt: 285.347
InChI Key: ZWUAMIYPCISWGG-UHFFFAOYSA-N
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Description

N-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)butanamide is a pyrimidine derivative featuring a phenoxy substituent at position 2, methyl groups at positions 4 and 6, and a butanamide chain at position 3.

Properties

IUPAC Name

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-4-8-14(20)19-15-11(2)17-16(18-12(15)3)21-13-9-6-5-7-10-13/h5-7,9-10H,4,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUAMIYPCISWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(N=C(N=C1C)OC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)butanamide typically involves the reaction of 4,6-dimethyl-2-phenoxypyrimidine with butyric acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)butanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)butanamide involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, depending on the context and the specific targets involved. For example, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

a) N-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide
  • Key Differences : Replaces the butanamide group with a benzamide moiety containing a trifluoromethyl (-CF₃) substituent.
  • Implications : The -CF₃ group enhances electron-withdrawing effects, likely improving metabolic stability but reducing solubility compared to the butanamide derivative. The benzamide structure may favor π-π stacking interactions with aromatic residues in target proteins .
b) 2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide
  • Key Differences : Features a hydroxy group at position 4 and an acetamide chain with dimethylamine substitution.
  • The dimethylamine group introduces basicity, which could influence pharmacokinetics (e.g., tissue penetration) .

Quinoline and Heterocyclic Derivatives

a) N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8)
  • Key Differences: Substitutes the pyrimidine ring with a quinoline system and includes an ethynyl group.
  • Implications: The larger quinoline ring may enhance tubulin-binding activity (as noted for related tubulin inhibitors in ) but could increase molecular weight and logP, affecting blood-brain barrier penetration .
b) N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide
  • Key Differences : Incorporates a piperidine ring and fluorophenyl group instead of pyrimidine.
  • The fluorophenyl group may enhance metabolic stability via reduced CYP450-mediated oxidation .

Stereochemical and Substituent Variations

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () demonstrate the impact of stereochemistry and complex substituents.

  • Key Differences : Chiral centers and extended alkyl/aryl chains.
  • Implications : Stereochemistry critically affects target binding specificity. Bulky substituents (e.g., diphenylhexane) may improve selectivity but reduce synthetic yield .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Potential Applications
N-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)butanamide Pyrimidine Butanamide, 4,6-dimethyl, phenoxy Not Provided Enzyme inhibition, Therapeutics
N-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide Pyrimidine Benzamide, -CF₃ C₂₀H₁₆F₃N₃O₂ Anticancer agents
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide Pyrimidine Hydroxy, dimethylacetamide Not Provided Agrochemicals
N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide Quinoline Ethynyl, methyl, butanamide Not Provided Tubulin inhibition
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide Piperidine Fluorophenyl, phenylethyl Not Provided CNS-targeting therapies

Research Findings and Implications

  • Pyrimidine vs. Quinoline Cores: Pyrimidine derivatives generally exhibit lower molecular weights and improved solubility, whereas quinoline-based compounds may offer stronger hydrophobic interactions for targets like tubulin .
  • Amide Group Variations : Butanamide chains provide flexibility and moderate lipophilicity, balancing bioavailability and target engagement. In contrast, benzamide groups with -CF₃ substituents prioritize stability over solubility .
  • Synthetic Accessibility : The preparation of 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide via haloformate intermediates () suggests scalable routes for pyrimidine derivatives, though steric hindrance from dimethyl groups may require optimized conditions.

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